molecular formula C16H17N3O3 B2991512 (2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034328-49-7

(2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2991512
CAS No.: 2034328-49-7
M. Wt: 299.33
InChI Key: OKQKGKKLNHTQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs). This compound is structurally analogous to a class of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives that have been extensively investigated as potent and selective agonists for the 5-HT1A serotonin receptor . The 5-HT1A receptor is a key therapeutic target implicated in the regulation of mood, cognition, and motor functions, making it relevant for the potential treatment of disorders such as depression, anxiety, and Parkinson's disease . Compounds within this structural class have demonstrated functional selectivity, or "biased agonism," meaning they can preferentially activate specific downstream signaling pathways (such as ERK1/2 phosphorylation) over others (like β-arrestin recruitment) . This property is a major focus of modern drug discovery as it may lead to therapies with enhanced efficacy and fewer side effects. The distinct substitution pattern on the pyrrolidine and pyridine rings in this molecule is designed to optimize interaction with the receptor's binding site. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-15-14(3-2-7-18-15)16(20)19-10-6-13(11-19)22-12-4-8-17-9-5-12/h2-5,7-9,13H,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQKGKKLNHTQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The presence of pyridine rings is known to enhance radical scavenging capabilities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit key inflammatory pathways, including NF-kB and AP-1 signaling pathways, thereby reducing the production of pro-inflammatory cytokines .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and increasing intracellular levels of reactive oxygen species (ROS) .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds, providing insights into their efficacy and mechanisms:

Compound NameActivity TypeIC50 Value (µM)Mechanism of ActionReference
(2-Methoxypyridin-3-yl)(...)AntioxidantNot specifiedRadical scavenging
Similar Pyridine DerivativeAnti-inflammatory45.69Inhibition of NF-kB pathway
Pyrrolidine-based CompoundAnticancerNot specifiedInduction of apoptosis through ROS increase
Pyridine AnalogCytotoxic45.81Modulation of mitochondrial pathways

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a structurally similar compound derived from pyridine. The results indicated that treatment led to significant apoptosis in various cancer cell lines, with IC50 values suggesting high potency against tumor growth. The mechanism involved increased ROS production, which triggered mitochondrial-mediated apoptosis .

Case Study 2: Anti-inflammatory Potential

Another research effort focused on assessing the anti-inflammatory properties of a related pyridine derivative. The study demonstrated that the compound effectively inhibited the activation of NF-kB, leading to decreased levels of inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular properties of "(2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" (Compound A) and related pyridine-pyrrolidinone derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Compound A C₁₆H₁₇N₃O₃ ~299.33 g/mol 2-Methoxypyridin-3-yl; 3-(pyridin-4-yloxy)pyrrolidine Dual pyridine rings; methanone linker
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 234.29 g/mol 2-Methoxy-6-pyrrolidinylpyridine; acetyl group Smaller molecular weight; lacks pyridin-4-yloxy substituent
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone C₁₄H₁₃ClN₄O₂ 304.73 g/mol 3-Chloropyridin-4-yloxy; pyrimidin-2-yl Chlorine atom enhances electrophilicity; pyrimidine vs. pyridine substitution
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone C₁₄H₂₀N₂O₂ 248.32 g/mol 6-Methoxy-4-methylpyridine; piperidine ring Piperidine instead of pyrrolidine; methyl group on pyridine

Key Observations:

Structural Diversity: Compound A’s pyridin-4-yloxy group distinguishes it from analogs like the chloropyridinyl derivative (C₁₄H₁₃ClN₄O₂), which may exhibit different electronic properties due to chlorine’s electron-withdrawing effects . The methanone bridge is a common feature, but substitution patterns on the pyrrolidine/piperidine rings (e.g., tert-butyldimethylsilyl groups in compounds) alter steric bulk and solubility .

Molecular Weight and Complexity: Compound A (~299.33 g/mol) is heavier than simpler derivatives like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (234.29 g/mol), likely due to its additional pyridin-4-yloxy substituent .

Functional Group Impact: The methoxy group in Compound A may improve metabolic stability compared to non-ether analogs, as seen in other methoxy-substituted pyridines . The absence of fluorine (cf. (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime in ) suggests Compound A may have lower polarity .

Research Findings and Data Limitations

  • Synthetic Routes : Similar compounds in were synthesized via nucleophilic substitution or coupling reactions, suggesting Compound A may follow analogous pathways (e.g., amidation of pyrrolidine intermediates) .
  • Biological Activity: No direct data are available for Compound A.
  • Data Gaps : Critical parameters such as solubility, logP, and in vitro efficacy are absent in the provided evidence, limiting a full pharmacological comparison.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methoxypyridine-3-carboxylic acid derivatives with pyrrolidine intermediates under anhydrous conditions. For example, describes a similar synthesis using dichloromethane as the solvent and sodium hydroxide as a base, achieving a purity of 99% after purification . Key steps include:

Activation of the carboxylic acid group (e.g., using thionyl chloride).

Coupling with 3-(pyridin-4-yloxy)pyrrolidine under inert conditions.

Purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in deuterated DMSO or CDCl3_3) confirm the methoxy, pyridinyl, and pyrrolidinyl groups. highlights the use of NMR for structural validation in related methanone derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]+^+) to verify molecular weight.
  • FT-IR : Identifies carbonyl (C=O) stretching (~1650–1750 cm1^{-1}) and ether (C-O) vibrations.

Q. How can solubility profiles be systematically assessed for this compound?

  • Methodological Answer : Conduct solubility tests in a panel of solvents (polar, non-polar, protic, aprotic) using the following protocol:

Prepare saturated solutions in solvents like methanol, DCM, DMSO, and water.

Filter undissolved material and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
lists solvents such as toluene, DMF, and ethanol, which are standard for solubility screening .

Solvent Polarity Observed Solubility (mg/mL)
DMSOHigh>50
MethanolModerate10–20
DichloromethaneLow5–10

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Optimize parameters using Design of Experiments (DoE):
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling efficiency.
  • Temperature : Vary from 25°C to 80°C to balance reaction rate and side-product formation.
  • Solvent : Compare polar aprotic solvents (e.g., DMF vs. THF). achieved high purity using dichloromethane .
    Monitor progress via TLC or HPLC, and use response surface modeling to identify optimal conditions.

Q. How should discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Computational Validation : Perform DFT calculations (e.g., using Gaussian) to simulate NMR chemical shifts and compare with experimental data. used computational modeling to validate pyrrolidinyl methanone derivatives .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to resolve ambiguous peaks.
  • Variable Temperature NMR : Detect dynamic effects (e.g., conformational changes) causing peak broadening.

Q. What strategies mitigate compound degradation during prolonged experimental protocols?

  • Methodological Answer :
  • Temperature Control : Store samples at –20°C or use continuous cooling during experiments to slow organic degradation (as noted in for similar compounds) .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Stabilizing Agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to aqueous solutions.

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates.
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7).
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). highlights similar approaches for pyrrolidinyl methanones .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases).
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with bioactivity data.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). and provide precedents for such workflows .

Experimental Design Considerations

Parameter Recommendation Reference
Solvent for SynthesisDichloromethane or DMF
Stability ProtocolStorage at –20°C with desiccant
Degradation MitigationContinuous cooling during long experiments

Safety and Handling

  • PPE Requirements : Use gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood. and emphasize handling pyrrolidine derivatives under controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.